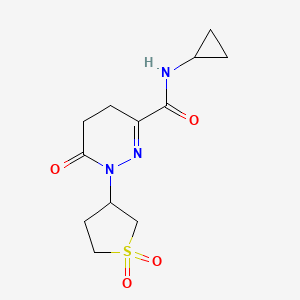![molecular formula C16H20N8O B14954497 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B14954497.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a tetraazolo pyridazine ring, and a piperidine carboxamide group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrrole ring through a condensation reactionCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- N-methyl(1-methyl-1H-pyrrol-2-yl)methanamine
- (1-methyl-1H-pyrrol-2-yl)acetonitrile
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to its combination of a pyrrole ring, a tetraazolo pyridazine ring, and a piperidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H20N8O |
|---|---|
Molekulargewicht |
340.38 g/mol |
IUPAC-Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H20N8O/c1-22-8-3-5-13(22)10-17-16(25)12-4-2-9-23(11-12)15-7-6-14-18-20-21-24(14)19-15/h3,5-8,12H,2,4,9-11H2,1H3,(H,17,25) |
InChI-Schlüssel |
JCICFEWMIJCPPS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14954414.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B14954424.png)
![2-(Naphthalen-1-ylmethyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B14954441.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B14954449.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide](/img/structure/B14954466.png)

![2-[(5Z)-5-(4-iodobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B14954474.png)
![N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide](/img/structure/B14954478.png)
![1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14954484.png)
![N-(3-acetylphenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B14954490.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954513.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B14954516.png)
![3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954533.png)
